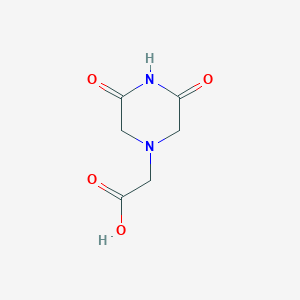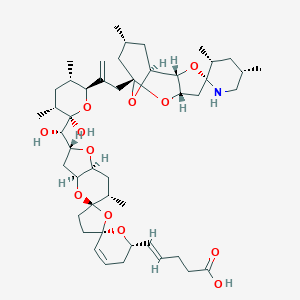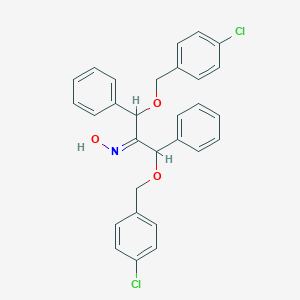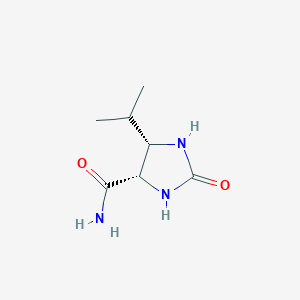
1,3-Dimethyl-1,3-diazacycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1,3-diazacycloheptane, also known as DMDCH, is a cyclic organic compound that contains two nitrogen atoms in its structure. It has been widely used in various fields, including chemical synthesis, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1,3-Dimethyl-1,3-diazacycloheptane is not well understood. However, studies have shown that it can act as a nucleophile, reacting with electrophiles to form covalent bonds. It has also been shown to have metal-binding properties, which could explain its potential use as a ligand in the synthesis of metal complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic.
実験室実験の利点と制限
One of the advantages of using 1,3-Dimethyl-1,3-diazacycloheptane in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. It is also relatively easy to synthesize, making it a cost-effective option. However, one of the limitations is its potential toxicity, which could pose a risk to researchers.
将来の方向性
There are several future directions for research on 1,3-Dimethyl-1,3-diazacycloheptane. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential use as a ligand in the synthesis of metal complexes with potential biological activity. Further studies are also needed to better understand its mechanism of action and potential toxicity.
合成法
The synthesis of 1,3-Dimethyl-1,3-diazacycloheptane can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 1,5-hexadiene with hydrazine hydrate in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic acid to yield this compound. Another method involves the reaction of 2,5-dimethylpyrazine with hydrazine hydrate in the presence of a nickel catalyst.
科学的研究の応用
1,3-Dimethyl-1,3-diazacycloheptane has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block for the synthesis of various drugs, including anti-tumor agents and anti-inflammatory agents. It has also been used as a ligand in the synthesis of metal complexes with potential biological activity. In addition, this compound has been used as a chiral auxiliary in asymmetric synthesis.
特性
CAS番号 |
138913-26-5 |
|---|---|
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC名 |
1,3-dimethyl-1,3-diazepane |
InChI |
InChI=1S/C7H16N2/c1-8-5-3-4-6-9(2)7-8/h3-7H2,1-2H3 |
InChIキー |
FRSQRBNYUXTBIG-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1)C |
正規SMILES |
CN1CCCCN(C1)C |
同義語 |
1H-1,3-Diazepine,hexahydro-1,3-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)




